molecular formula C14H16N2 B128757 2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole CAS No. 885-40-5

2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole

Cat. No. B128757
CAS RN: 885-40-5
M. Wt: 212.29 g/mol
InChI Key: LXJWBHIVLXMHDZ-UHFFFAOYSA-N
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Description

“2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole” is a complex organic compound . It is related to other compounds such as “methyl 3-oxo-1,2,5,6,11,11b-hexahydroindolizino [8,7-b]indole-5-carboxylate” and "β-Ethyl-2,3,5,6,11,11b-hexahydro-1H-indolizino [8,7-b]indole-1- (1-propanol)" .


Synthesis Analysis

The compound has been isolated from natural sources such as Clerodendron Trichotomum Thunb . The structures were elucidated based on spectral and chemical evidences . The compound was also converted into the tetrahydro, dihydro, and dehydro esters using N-bromosuccinimide .


Molecular Structure Analysis

The molecular structure of “2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole” has been analyzed using various spectroscopic techniques .


Chemical Reactions Analysis

The compound has been subjected to various chemical reactions. For instance, it was converted into the tetrahydro, dihydro, and dehydro esters using N-bromosuccinimide .

Scientific Research Applications

Chemical Reactions and Derivatives

  • Methyl 2,3,5,6,11,11b-Hexahydro-3-oxo-1H-indolizino[8,7-b]indole-5-carboxylate has been studied for its conversion into various esters using N-bromosuccinimide, indicating its versatility in chemical synthesis (Irikawa et al., 1989).
  • Four carboxylic acids derived from this compound were isolated from Clerodendron trichotomum Thunb, demonstrating its presence in natural sources and potential for derivative synthesis (Irikawa et al., 1989).

Synthesis and Oxidation Studies

  • The compound has been the subject of studies on oxidation, such as the study of its oxidation with DDQ in aqueous tetrahydrofuran, indicating its potential for creating oxidized derivatives with diverse chemical properties (Cook & Narayanan, 1991).
  • There's research on its facile synthesis, highlighting its role as an intermediate in the synthesis of indole alkaloids, which are significant in medicinal chemistry (Fokas & Wang, 2008).

Structural and Crystallographic Analysis

  • Crystal structure and Hirshfeld surface analysis have been conducted on derivatives of this compound, providing insights into its molecular structure and intermolecular interactions, crucial for understanding its chemical behavior (Geetha et al., 2017).

Medicinal Chemistry Applications

  • There's evidence of its use in the synthesis of libraries of compounds like vinblastine-templated library of 7-aryl-octahydroazonino[5,4-b]indoles, showing its utility in drug discovery and development (Fokas et al., 2013).
  • Its derivatives have been used in the iron-catalyzed synthesis of indole-tethered tetrasubstituted pyrroles, further demonstrating its applicability in complex organic synthesis and potential pharmaceutical applications (Xiao et al., 2021).

properties

IUPAC Name

2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-2-5-12-10(4-1)11-7-9-16-8-3-6-13(16)14(11)15-12/h1-2,4-5,13,15H,3,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXJWBHIVLXMHDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3=C(CCN2C1)C4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80327348
Record name NSC647389
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80327348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole

CAS RN

885-40-5
Record name NSC647389
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80327348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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